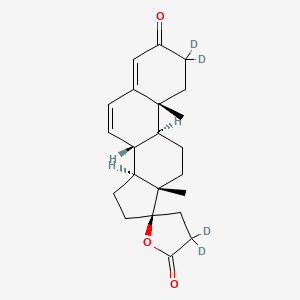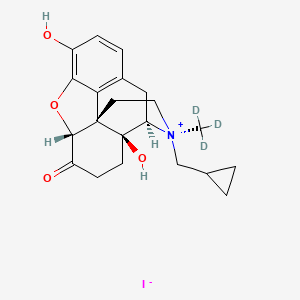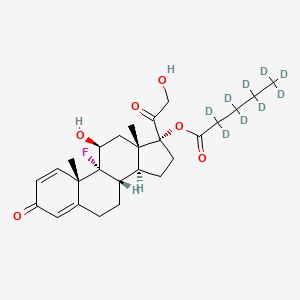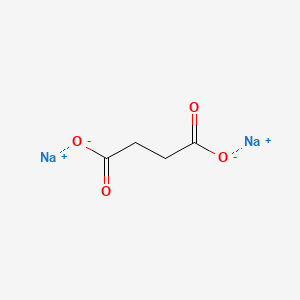
Disodium;butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium butanedioate, also known as disodium succinate, is a sodium salt of succinic acid. It is commonly found in its hexahydrate form, which means it contains six molecules of water of hydration. The compound is widely used in various industries, including food, pharmaceuticals, and chemical research, due to its unique properties and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium butanedioate is typically synthesized by neutralizing succinic acid with sodium hydroxide. The reaction proceeds as follows:
C4H6O4+2NaOH→C4H4Na2O4+2H2O
The resulting disodium succinate is then dried at 120°C to obtain the anhydrous form .
Industrial Production Methods
In industrial settings, the production of disodium butanedioate involves large-scale neutralization of succinic acid with sodium hydroxide, followed by drying and pulverizing the product. The process is optimized to ensure high purity and yield, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Disodium butanedioate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form fumaric acid.
Reduction: It can be reduced to form butanediol.
Substitution: It can participate in substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various nucleophiles can be used, depending on the desired product
Major Products Formed
Oxidation: Fumaric acid
Reduction: Butanediol
Substitution: Various succinate derivatives
Scientific Research Applications
Disodium butanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent and a reagent in various chemical reactions.
Biology: It is used in cell culture media and as a metabolic intermediate in the citric acid cycle.
Medicine: It is used in the formulation of certain pharmaceuticals and as an ingredient in topical preparations for the treatment of cataracts.
Industry: It is used as a flavor enhancer and acidity regulator in the food industry
Mechanism of Action
Disodium butanedioate exerts its effects through various molecular pathways:
Metabolic Pathways: It acts as an intermediate in the citric acid cycle, playing a crucial role in cellular respiration and energy production.
Molecular Targets: It interacts with enzymes involved in the citric acid cycle, such as succinate dehydrogenase
Comparison with Similar Compounds
Similar Compounds
Sodium Succinate: Similar in structure and function, used in similar applications.
Disodium Fumarate: An isomer of disodium succinate, used in different industrial applications.
Disodium Malate: Another similar compound with different applications in the food and pharmaceutical industries
Uniqueness
Disodium butanedioate is unique due to its specific role in the citric acid cycle and its wide range of applications across various fields. Its ability to act as a buffering agent and its metabolic significance make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C4H4Na2O4 |
|---|---|
Molecular Weight |
162.05 g/mol |
IUPAC Name |
disodium;butanedioate |
InChI |
InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2 |
InChI Key |
ZDQYSKICYIVCPN-UHFFFAOYSA-L |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


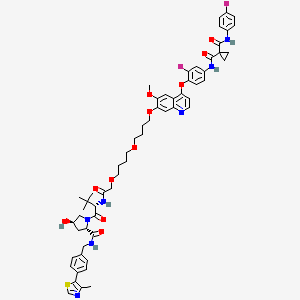
![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)
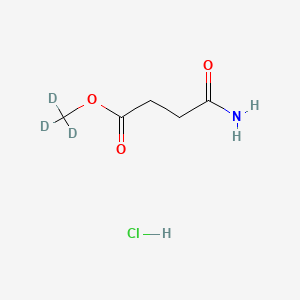
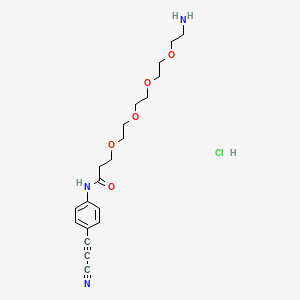
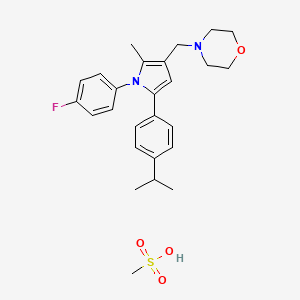
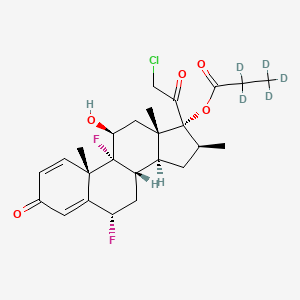
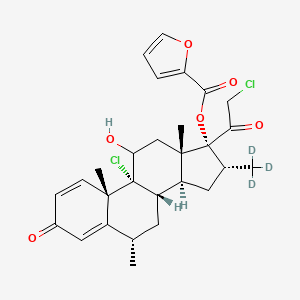
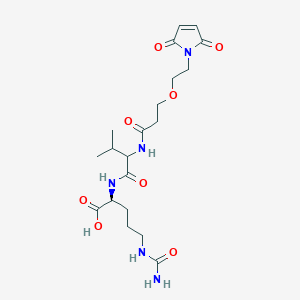
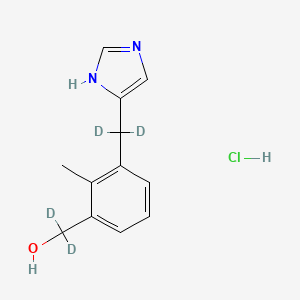
![(2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12423413.png)

